![molecular formula C10H10F2N2 B12949781 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with difluoromethylating agents. One common method is the reaction of a 1,2-diketone with difluorocarbene, generated from difluorochloromethane in an alkaline medium or from sodium trifluoroacetate in a neutral medium .
Industrial Production Methods
Industrial production methods for fluorinated benzimidazoles often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylating reagents and catalysts to achieve high yields and purity. The choice of reagents and conditions depends on the specific requirements of the production process, such as cost, efficiency, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated benzimidazoles, such as:
- 2-Trifluoromethylbenzimidazole
- 2-(Trifluoromethyl)-4,5-dicyanoimidazole
- 2-(Difluoromethyl)imidazole
Uniqueness
2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H10F2N2 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H10F2N2/c1-5-3-7-8(4-6(5)2)14-10(13-7)9(11)12/h3-4,9H,1-2H3,(H,13,14) |
Clave InChI |
FNOJXKWDJURZSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



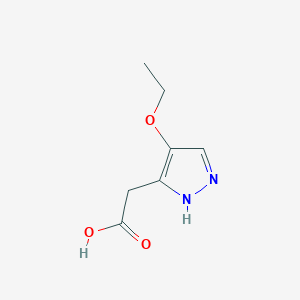
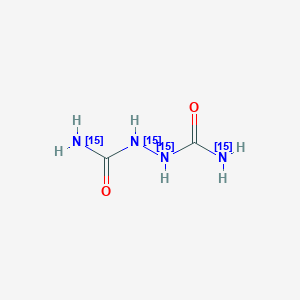
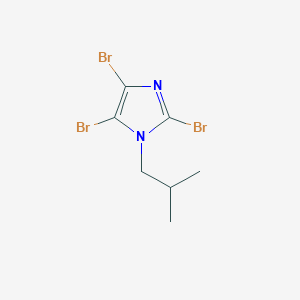
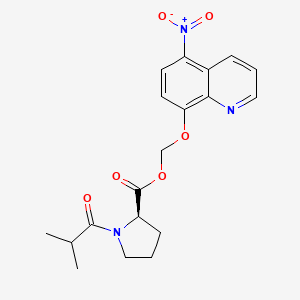



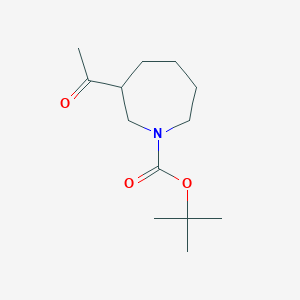
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)


![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)

